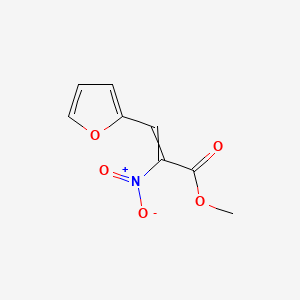
4H-1-Benzopyran-4-one, 3-benzoyl-2,3-dihydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-2-phenylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a fusion of a benzene ring with a dihydropyran ring, forming a chroman-4-one structure. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-2-phenylchroman-4-one typically involves the condensation of benzaldehyde derivatives with chroman-4-one precursors. One common method includes the use of benzoyl chloride and phenylmagnesium bromide in the presence of a base to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-Benzoyl-2-phenylchroman-4-one may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzoyl-2-phenylchroman-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated and other substituted chromanone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-2-phenylchroman-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Benzoyl-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-4-one: A closely related compound with a similar structure but lacking the benzoyl and phenyl substituents.
Chroman-2-one: Another related compound with a different substitution pattern on the chromanone ring.
Uniqueness
3-Benzoyl-2-phenylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl and phenyl groups contribute to its enhanced reactivity and potential for diverse applications in medicinal chemistry .
Eigenschaften
CAS-Nummer |
75618-52-9 |
|---|---|
Molekularformel |
C22H16O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3-benzoyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H16O3/c23-20(15-9-3-1-4-10-15)19-21(24)17-13-7-8-14-18(17)25-22(19)16-11-5-2-6-12-16/h1-14,19,22H |
InChI-Schlüssel |
JPPRYZDEWZTHJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


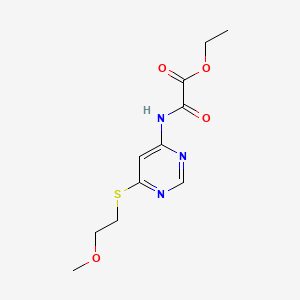

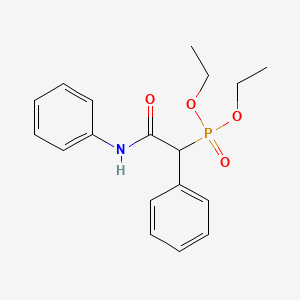
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)
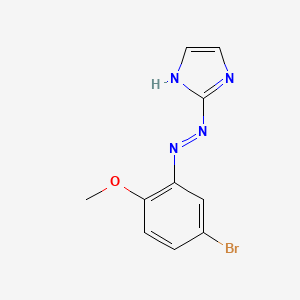

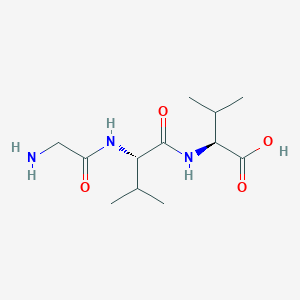


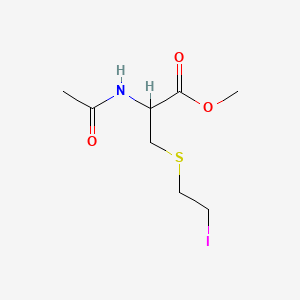
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
